molecular formula C8H17NO3S B6245255 2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide CAS No. 1863392-76-0

2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide

Cat. No.: B6245255
CAS No.: 1863392-76-0
M. Wt: 207.29 g/mol
InChI Key: HRTJSYROAPHRCM-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide is a synthetic organic compound characterized by a butanamide backbone with three key substituents:

Properties

CAS No.

1863392-76-0

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

2-hydroxy-N-(2-methoxyethyl)-4-methylsulfanylbutanamide

InChI

InChI=1S/C8H17NO3S/c1-12-5-4-9-8(11)7(10)3-6-13-2/h7,10H,3-6H2,1-2H3,(H,9,11)

InChI Key

HRTJSYROAPHRCM-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C(CCSC)O

Purity

95

Origin of Product

United States

Preparation Methods

Substrate Selection and Reaction Mechanism

The process employs substrates such as 2-hydroxy-3-butenoic acid esters (e.g., methyl 2-hydroxy-3-butenoate). Under free-radical conditions (initiated by AIBN at 50–60°C), methyl mercaptan adds across the terminal double bond, yielding methyl 2-hydroxy-4-(methylthio)butanoate (Fig. 1A). Subsequent hydrolysis of the ester group produces 2-hydroxy-4-(methylthio)butanoic acid (HMBA), a key intermediate.

Key Reaction Parameters

  • Temperature : 50–60°C

  • Pressure : 50–70 psig

  • Catalyst : Azobisisobutyronitrile (AIBN, 2 mol%)

  • Yield : ~75–85% (ester intermediate)

Amidation Strategies for N-(2-Methoxyethyl) Group Introduction

The N-(2-methoxyethyl)amide group is introduced via nucleophilic acyl substitution. Building on methods from Design, Synthesis, and in vitro Evaluation (2024), HMBA derivatives are converted to reactive intermediates (e.g., acid chlorides) before coupling with 2-methoxyethylamine.

Acid Chloride Formation and Amide Coupling

  • Activation : HMBA is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Amidation : Reaction with 2-methoxyethylamine in anhydrous dichloromethane (DCM) at 0–5°C yields the target amide (Fig. 1B).

Optimization Insights

  • Solvent : DCM minimizes side reactions.

  • Base : Triethylamine (TEA) scavenges HCl, improving yields to ~70–78%.

Alternative Pathways: Sequential Functionalization

Stepwise Construction of the Carbon Skeleton

An alternative route constructs the carbon chain sequentially:

  • Thiol-Ene Reaction : Allyl alcohol reacts with methyl mercaptan under UV light, forming 4-(methylthio)butan-1-ol.

  • Oxidation : Selective oxidation of the primary alcohol to a carboxylic acid (CrO₃/H₂SO₄).

  • Amidation : As described in Section 2.

Advantages : Avoids handling unstable α,β-unsaturated esters.
Challenges : Lower overall yield (~60%) due to multiple steps.

Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)AdvantagesLimitations
Free-radical additionOlefin + CH₃SH → ester → amide75–85High regioselectivityRequires high-pressure conditions
Direct amidationAcid chloride + amine70–78Simplicity, fewer stepsAcid chloride stability issues
Sequential build-upThiol-ene → oxidation → amide~60Avoids unsaturated intermediatesMulti-step, lower yield

Critical Challenges and Optimization Strategies

Side Reactions and Mitigation

  • Over-Addition of Mercaptan : Controlled stoichiometry (1:1 molar ratio) prevents polysulfide formation.

  • Ester Hydrolysis : Use of mild alkaline conditions (e.g., NaHCO₃) preserves the methylsulfanyl group during HMBA production.

Catalytic Innovations

Recent advances employ photoredox catalysis for thioether formation, reducing reliance on hazardous initiators like AIBN .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl and methylsulfanyl groups can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl group to a methoxy group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Table 1: Structural and Functional Comparison
Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Features
2-Hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide Hydroxyl, methoxyethyl amide, methylsulfanyl ~223.3* Dual H-bond donors (OH, amide); moderate lipophilicity
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid Boronic acid, methoxyethyl phenoxy ~300.1* Boronic acid enables covalent enzyme inhibition; high solubility
N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide Sulfonamide, formyl, methyl groups ~407.5* Two sulfonyl groups; strong H-bond acceptor (SO2)

*Calculated using standard atomic masses.

Research Findings and Implications

Structural Insights from Crystallography

  • highlights the use of SHELX software in resolving crystal structures of small molecules . If applied to the target compound, this could reveal conformational preferences, such as intramolecular H-bonding between the hydroxyl and amide groups.
  • The sulfonamide derivative in forms intermolecular C–H⋯O bonds, stabilizing its crystal lattice . Similar packing interactions may occur in the target compound, influencing its solid-state stability.

Q & A

Q. Table 1: Comparison of Reaction Conditions from Analogous Compounds

StepReagents/ConditionsYield RangeReference
Substitution2-Methoxyethyl chloride, K₂CO₃, DCM, reflux70–85%
HydroxylationH₂O₂ (30%), RT, 12 hr60–75%
PurificationSilica gel chromatography (EtOAc/hexane)>90% purity

Basic: Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies key groups:
    • Hydroxy proton (δ 1.8–2.1 ppm, broad), methoxyethyl (δ 3.3–3.5 ppm), and methylsulfanyl (δ 2.1–2.3 ppm) .
    • Carbon shifts for the amide carbonyl (δ 170–175 ppm) and quaternary carbons .
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (amide C=O), and 650 cm⁻¹ (C-S) .
  • X-ray Crystallography : Use SHELX or SIR97 for structure refinement. Key metrics: R-factor < 5%, resolution ≤ 1.0 Å .

Advanced: How can researchers resolve contradictions in reaction yields when modifying substituents (e.g., methylsulfanyl vs. sulfonyl groups)?

Methodological Answer:
Contradictions arise from electronic and steric effects. Systematic approaches include:

  • Electronic Analysis : Methylsulfanyl (electron-donating) increases nucleophilicity at the β-carbon, enhancing substitution efficiency compared to sulfonyl groups (electron-withdrawing) .
  • DOE (Design of Experiments) : Vary temperature, solvent polarity, and base strength (e.g., NaOH vs. Et₃N) to optimize conditions for each derivative .
  • Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify rate-limiting steps (e.g., amine activation vs. coupling) .

Advanced: What computational strategies predict the compound’s reactivity and binding modes in biological systems?

Methodological Answer:

  • DFT Calculations : Model oxidation pathways (e.g., sulfoxide formation) using Gaussian or ORCA. Key parameters: Gibbs free energy (ΔG) of transition states .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with the hydroxy group and hydrophobic contacts with methylsulfanyl .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes (≥100 ns trajectories) .

Advanced: How to design enzyme inhibition assays to evaluate this compound’s bioactivity?

Methodological Answer:

  • Target Selection : Prioritize enzymes with sulfur-binding pockets (e.g., cysteine proteases or kinases) based on methylsulfanyl’s nucleophilicity .
  • Assay Protocol :
    • IC₅₀ Determination : Dose-response curves (0.1–100 μM) with fluorogenic substrates (e.g., Z-FR-AMC for caspases) .
    • Control Experiments : Compare with known inhibitors (e.g., E-64 for cysteine proteases) and assess off-target effects via kinome screening .
  • Data Analysis : Use GraphPad Prism for nonlinear regression and Hill coefficient calculation .

Q. Table 2: Example Bioactivity Data from Structural Analogs

CompoundTarget EnzymeIC₅₀ (μM)Reference
(2S)-2-Amino-N,N-dimethyl analogCaspase-35.0
N-(2-Methoxyethyl)-4-(methylsulfanyl)Cytochrome P450 3A412.3

Basic: What are the stability considerations for storing and handling this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the methylsulfanyl group .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond .
  • pH Stability : Buffered solutions (pH 6–8) prevent deprotonation of the hydroxy group, which can alter reactivity .

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